1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound features a hybrid heterocyclic architecture combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked via a sulfonyl group to a piperidin-4-yl scaffold, which is further connected to a 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one core.
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O5S/c1-22-15(17(18,19)20)21-24(16(22)25)11-4-6-23(7-5-11)30(26,27)12-2-3-13-14(10-12)29-9-8-28-13/h2-3,10-11H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJOPZTPZAREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The compound is characterized by the following structural components:
- Dihydrobenzo[b][1,4]dioxin moiety : This aromatic system is known for its biological activity.
- Piperidine ring : A nitrogen-containing heterocyclic compound that can influence receptor binding.
- Triazole ring : Often found in pharmaceuticals due to its ability to form hydrogen bonds and participate in various interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of triazole compounds often possess antimicrobial properties. The incorporation of the sulfonyl group may enhance this activity by increasing solubility and bioavailability.
2. Antiparasitic Activity
A related compound was found to be effective against Plasmodium falciparum, the causative agent of malaria. The IC50 values for some derivatives were reported as low as 2.24 μM, indicating significant antiparasitic potential .
3. Neuropharmacological Effects
Compounds containing the dihydrobenzo[dioxin] structure have been studied for their effects on neurodegenerative diseases. Specifically, they may act on alpha(2)-adrenoceptors, which are implicated in conditions like Alzheimer's and Parkinson's diseases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound showed low cytotoxicity against human fibroblast cells (IC50 > 64 μg/mL), suggesting a favorable safety profile .
- Receptor Binding Studies : The compound demonstrated selective binding to alpha(2)-adrenoceptors, with a notable affinity compared to other adrenergic receptors .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by various structural modifications:
- Substituents on the Triazole Ring : Modifications can enhance receptor selectivity and potency.
- Sulfonyl Group Variations : Different sulfonyl substituents can alter solubility and biological interactions.
Case Studies
Comparison with Similar Compounds
Research Findings and Challenges
- Advantages : The target compound’s sulfonyl-piperidine linkage improves aqueous solubility (0.12 mg/mL) compared to acetyl-piperidine derivatives (e.g., 0.06 mg/mL for CAS: 1775357-55-5) .
- Limitations : The dihydrodioxin moiety may limit blood-brain barrier penetration (predicted P-gp substrate probability: 0.89) .
- Synthetic Feasibility : The sulfonylation step (yield: 58%) is less efficient than thioether formation (yield: 85% in CAS: 883065-90-5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
